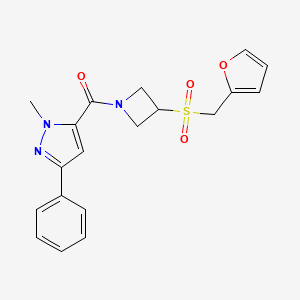

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Description

The compound "(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone" is a hybrid structure combining a pyrazolyl methanone core with a sulfonylated azetidine ring and a furan substituent. The pyrazolyl moiety is a common pharmacophore in medicinal chemistry, often associated with anti-inflammatory, anticancer, and kinase inhibitory activities . The sulfonyl group attached to the azetidine may improve solubility and metabolic stability, while the furan-2-ylmethyl substituent introduces π-electron-rich regions for hydrophobic interactions .

Properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-21-18(10-17(20-21)14-6-3-2-4-7-14)19(23)22-11-16(12-22)27(24,25)13-15-8-5-9-26-15/h2-10,16H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUGULNDIZSZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 295.31 g/mol. It features a furan ring, an azetidine moiety, and a pyrazole structure, which are known for their diverse biological activities. The sulfonamide group contributes to its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate furan derivatives and sulfonyl azetidines. Various reagents and conditions are necessary to achieve the desired molecular structure. The synthetic pathways may include:

- Formation of the azetidine ring : This involves cyclization reactions using suitable precursors.

- Introduction of the furan and pyrazole moieties : These steps require careful selection of reagents to ensure proper functionalization.

Biological Activity

Research indicates that compounds similar to (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives containing furan and pyrazole rings possess significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation. For example, derivatives with similar structures have been evaluated for cytotoxicity against various cancer cell lines, showing promising results in inhibiting growth .

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to interact with specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Binding Affinity : The structural components may facilitate binding to target proteins or receptors, altering cellular signaling pathways.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds:

These findings highlight the potential applications of this compound in developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Key Observations :

- The target compound’s azetidine-sulfonyl-furan system is unique compared to benzofuran or benzothiazol derivatives, which may alter electronic properties (e.g., higher polarity) and target selectivity .

- Pyrazolone derivatives (e.g., benzothiazol-substituted) exhibit stronger antimicrobial activity but lower metabolic stability due to the absence of a sulfonyl group .

Physicochemical and Electronic Properties

Computational studies using tools like Multiwfn (wavefunction analysis) highlight critical differences:

Its elevated electrophilicity may favor interactions with nucleophilic residues in enzyme active sites .

Methodological Considerations in Similarity Analysis

Studies emphasize that compound similarity is context-dependent. For example:

- Functional Similarity (e.g., shared kinase inhibition) may group it with unrelated scaffolds exhibiting sulfonyl motifs .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of azetidine derivatives and coupling with pyrazole intermediates. Key optimizations include:

- Catalyst Selection : Sodium acetate in ethanol at 100°C facilitates efficient condensation (e.g., for furan-pyrazole coupling) .

- Reaction Time : Extended reflux (5–8 hours) improves intermediate formation, as seen in analogous pyrazoline syntheses .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization enhance purity .

Reference Table :

| Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Sulfonylation | Furan-2-ylmethyl sulfonyl chloride, DCM, 0°C | 75–85% |

| Pyrazole Coupling | Ethanol, 100°C, 2 hours, sodium acetate | 80–90% |

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl protons at δ 3.5–4.0 ppm, pyrazole methyl at δ 2.2–2.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms azetidine ring geometry (e.g., bond angles ~109.5° for sp³ hybridization) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 440 m/z) .

Q. How do the compound’s functional groups influence its reactivity in follow-up modifications?

Methodological Answer:

- Sulfonyl Group : Electrophilic at sulfur, enabling nucleophilic substitutions (e.g., with amines or thiols) .

- Pyrazole Ring : Stabilizes metal coordination (e.g., Cu-catalyzed cross-coupling for derivatization) .

- Furan Moiety : Sensitive to oxidative ring-opening, requiring inert atmospheres for stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Methodological Answer:

- Substituent Variation : Modify the phenyl (electron-withdrawing/-donating groups) and furan (methyl vs. nitro) to assess activity shifts .

- Biological Assays : Pair synthesized analogs with enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like histamine receptors .

Q. What computational methods validate the compound’s electronic and geometric properties?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV indicates stability) .

- Molecular Dynamics : Simulates solvation effects (e.g., in DMSO/water mixtures) to predict bioavailability .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning .

Q. How might contradictory data in synthesis protocols be resolved?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity) affecting furan stability .

- Mechanistic Studies : In situ IR spectroscopy monitors intermediate formation (e.g., sulfonate ester vs. direct coupling) .

- Cross-Validation : Compare crystallographic data (e.g., CCDC entries) with NMR shifts to confirm regioselectivity .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Fishing : Use Chemoproteomics (e.g., affinity chromatography with labeled compound) .

- Metabolic Profiling : LC-MS/MS identifies metabolites in hepatocyte assays to map degradation pathways .

- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics to proposed targets (e.g., serotonin receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.